4-Methyl-5-pyrimidinecarbohydrazide

Beschreibung

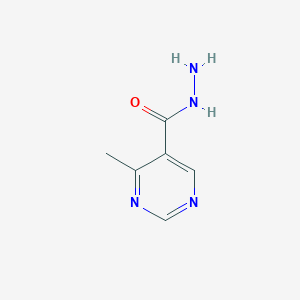

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylpyrimidine-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c1-4-5(6(11)10-7)2-8-3-9-4/h2-3H,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWPEEYPFSJHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701232174 | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-methyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701232174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308384-46-4 | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-methyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1308384-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-methyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701232174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 5 Pyrimidinecarbohydrazide and Its Analogues

Primary Synthetic Routes to 4-Methyl-5-pyrimidinecarbohydrazide

The synthesis of this compound is primarily achieved through a sequential process that begins with the corresponding carboxylic acid or its ester derivative.

Multi-step Synthetic Sequences

The most common and logical synthetic route to this compound involves a two-step process:

Esterification of 4-Methyl-5-pyrimidinecarboxylic Acid: The synthesis typically commences with 4-methyl-5-pyrimidinecarboxylic acid. This starting material is converted to its corresponding ester, commonly the ethyl or methyl ester, through Fischer esterification. This reaction involves treating the carboxylic acid with an excess of the desired alcohol (e.g., ethanol (B145695) or methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The use of an excess of the alcohol helps to drive the equilibrium towards the formation of the ester.

Hydrazinolysis of the Ester: The resulting ester, for instance, ethyl 4-methyl-5-pyrimidinecarboxylate, is then subjected to hydrazinolysis. This reaction is carried out by treating the ester with hydrazine (B178648) hydrate (B1144303), usually in an alcoholic solvent like ethanol. The reaction mixture is typically heated under reflux to facilitate the nucleophilic acyl substitution, where the hydrazino group replaces the alkoxy group of the ester, yielding the desired this compound. A similar multi-step approach has been successfully employed for the synthesis of analogous carbohydrazides, such as 5-methylpyrazine-2-carbohydrazide, where the corresponding methyl ester is treated with hydrazine hydrate to afford the carbohydrazide (B1668358).

Optimized Reaction Conditions and Yield Enhancements

To improve the efficiency of the synthesis of pyrimidine (B1678525) carbohydrazides and their derivatives, various optimization strategies have been explored. While specific optimized conditions for this compound are not extensively documented in the readily available literature, general principles from related syntheses can be applied.

For the hydrazinolysis step, microwave irradiation has been shown to be a highly effective method for accelerating the reaction and improving yields. For instance, the synthesis of 6-methyl-2-oxo/thioxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide from its corresponding ethyl ester was achieved in excellent yields with significantly reduced reaction times (2-4 minutes) using microwave irradiation. This suggests that a similar approach could be beneficial for the synthesis of this compound.

The molar ratio of reactants also plays a crucial role. In many hydrazinolysis reactions, a molar ratio of ester to hydrazine hydrate of 1:1 to 1:1.5 is often employed, with some procedures using a slight excess of hydrazine hydrate to ensure complete conversion of the ester. The reaction progress is typically monitored by thin-layer chromatography (TLC) until the starting ester is consumed.

Synthetic Strategies for Pyrimidine-Fused Systems from Related Precursors

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems, leveraging the reactivity of both the pyrimidine ring and the carbohydrazide functional group.

Cyclization Reactions Leading to Fused Pyrimidine Rings

The carbohydrazide moiety of this compound is a key functional group that enables cyclization reactions to form fused pyrimidine rings, such as triazolopyrimidines. These reactions typically involve the condensation of the carbohydrazide with a suitable one-carbon synthon.

One common method involves the reaction of the carbohydrazide with carbon disulfide in a basic medium, such as ethanolic potassium hydroxide. This reaction initially forms a potassium dithiocarbazate salt, which upon heating undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield a 5-(4-methylpyrimidin-5-yl)-1,3,4-oxadiazole-2-thiol. While this example leads to an oxadiazole, similar strategies with different reagents can lead to other fused systems. For example, reaction with orthoesters can lead to the formation of medchemexpress.comresearchgate.nettriazolo[4,3-c]pyrimidines. The synthesis of various triazolopyrimidines is of significant interest due to their diverse biological activities. medchemexpress.comsigmaaldrich.com

Derivatization of the Carbohydrazide Functionality

The carbohydrazide group is highly versatile and can be readily derivatized to form a variety of other functional groups and heterocyclic rings.

A prominent and well-established derivatization of carbohydrazides is their conversion into 1,3,4-oxadiazoles. This transformation can be achieved through several synthetic routes, typically involving the cyclodehydration of an N-acylhydrazide intermediate.

A common pathway involves the reaction of this compound with an aromatic acid chloride or carboxylic acid. This initially forms an N,N'-diacylhydrazine, which can then be cyclized using a variety of dehydrating agents. Commonly used reagents for this cyclization include phosphorus oxychloride, thionyl chloride, or polyphosphoric acid.

Alternatively, the carbohydrazide can be reacted with an aldehyde to form a hydrazone, which is then oxidatively cyclized to the 1,3,4-oxadiazole. Another efficient method involves the reaction of the carbohydrazide with carbon disulfide in the presence of a base, which, as mentioned earlier, leads to the formation of a 5-substituted-1,3,4-oxadiazole-2-thiol. This thiol can be further alkylated or subjected to other transformations. The synthesis of pyrimidinyl-substituted 1,3,4-oxadiazoles is of particular interest due to their potential biological activities.

Below is a table summarizing the types of reactions and resulting products discussed:

| Starting Material | Reagent(s) | Product Type | Section Reference |

| 4-Methyl-5-pyrimidinecarboxylic Acid | Alcohol (e.g., Ethanol), Acid Catalyst | Ethyl 4-Methyl-5-pyrimidinecarboxylate | 2.1.1 |

| Ethyl 4-Methyl-5-pyrimidinecarboxylate | Hydrazine Hydrate | This compound | 2.1.1 |

| This compound | Carbon Disulfide, Base | 5-(4-Methylpyrimidin-5-yl)-1,3,4-oxadiazole-2-thiol | 2.2.1, 2.2.2.1 |

| This compound | Aromatic Acid/Acid Chloride, Dehydrating Agent | 2-Aryl-5-(4-methylpyrimidin-5-yl)-1,3,4-oxadiazole | 2.2.2.1 |

Preparation of Hydrazone Derivatives

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂, valued for their diverse biological activities and as intermediates in the synthesis of other heterocyclic systems. The preparation of hydrazone derivatives from this compound is a straightforward condensation reaction.

The general method involves reacting the synthesized this compound with a variety of aromatic or heterocyclic aldehydes or ketones. The reaction is typically conducted in a suitable solvent, most commonly ethanol, and heated under reflux for several hours. Often, a catalytic amount of a weak acid, such as acetic acid, is added to facilitate the condensation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. Upon cooling the reaction mixture, the solid hydrazone product often precipitates and can be isolated by filtration and purified by recrystallization. This method allows for the generation of a diverse library of hydrazone derivatives by simply varying the carbonyl-containing reactant.

Table 1: Examples of Hydrazone Derivatives from this compound This table presents hypothetical examples based on general synthetic procedures for hydrazone formation.

| Entry | Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative Name |

| 1 | Benzaldehyde | (E)-N'-(benzylidene)-4-methylpyrimidine-5-carbohydrazide |

| 2 | 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-4-methylpyrimidine-5-carbohydrazide |

| 3 | 4-Methoxybenzaldehyde | (E)-N'-(4-methoxybenzylidene)-4-methylpyrimidine-5-carbohydrazide |

| 4 | Pyridine-4-carbaldehyde | (E)-4-Methyl-N'-(pyridin-4-ylmethylene)pyrimidine-5-carbohydrazide |

| 5 | Acetophenone | (E)-N'-(1-phenylethylidene)-4-methylpyrimidine-5-carbohydrazide |

Novel Synthetic Approaches and Green Chemistry Principles in Pyrimidine Synthesis

Recent advancements in organic synthesis have focused on developing more efficient, environmentally benign, and sustainable methods. These principles have been applied extensively to the synthesis of pyrimidine scaffolds, moving beyond classical methods to include innovative techniques that reduce waste, save energy, and improve yields.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov In pyrimidine synthesis, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while often improving product yields. This technique is particularly effective for multicomponent reactions (MCRs), such as the Biginelli reaction, which condenses an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to form dihydropyrimidines. ekb.eg The rapid, intense heating of polar reagents and solvents under microwave conditions avoids the prolonged exposure to high temperatures typical of conventional heating, which can lead to side reactions and decomposition of materials. nih.gov This method offers a green chemistry advantage by reducing energy consumption and often allowing for solvent-free reaction conditions.

Catalytic Transformations

The use of catalysts is central to modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. In pyrimidine synthesis, a variety of catalytic systems have been developed to enhance efficiency and selectivity.

Recent research has demonstrated a sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. organic-chemistry.org This process is highly regioselective and proceeds through a series of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts. The use of PN₅P–Ir–pincer complexes has been particularly effective, tolerating a wide range of functional groups and allowing for the construction of highly decorated and unsymmetrical pyrimidines in high yields. organic-chemistry.org This approach is notable for its atom economy and use of alcohols, which can be derived from renewable biomass sources. organic-chemistry.org

Stereoselective Synthesis of Pyrimidine Analogues

The synthesis of chiral molecules is of paramount importance in pharmaceutical chemistry, as the biological activity of a compound is often dependent on its stereochemistry. Significant progress has been made in the stereoselective synthesis of pyrimidine analogues, particularly nucleosides.

One notable method is the rhodium-catalyzed asymmetric allylation of pyrimidines with racemic allylic carbonates. This provides a direct route to chiral N-allylpyrimidine analogues with high yields and excellent regio- and enantioselectivities. nih.gov Another powerful technique involves the highly enantioselective intermolecular cyclopropanation of N1-vinylpyrimidines with diazoesters, catalyzed by chiral ruthenium(II)-phenyloxazoline complexes. This reaction proceeds rapidly, often within a minute, to afford chiral cyclopropyl (B3062369) pyrimidine nucleoside analogues with high diastereoselectivity and enantiomeric excess. nih.gov These advanced stereoselective methods open new avenues for the creation of novel chiral pyrimidine-based compounds with potential therapeutic applications.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable insights into the molecular framework, bonding, and electronic nature of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

For ¹H NMR of 4-Methyl-5-pyrimidinecarbohydrazide, one would anticipate distinct signals corresponding to the different types of protons in the molecule. The protons on the pyrimidine (B1678525) ring would likely appear as singlets or doublets in the aromatic region of the spectrum. The methyl group protons would present as a characteristic singlet, and the hydrazide (-NHNH₂) protons would also produce distinct signals, which may be broad and their chemical shift could be dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbonyl carbon of the hydrazide group appearing significantly downfield. The carbon atoms of the pyrimidine ring and the methyl group would have characteristic chemical shifts that could be assigned based on established correlation tables and comparison with related structures.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected. These would include N-H stretching vibrations from the hydrazide group, typically appearing as one or two sharp bands in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the carbohydrazide (B1668358) would be prominent, usually in the range of 1650-1680 cm⁻¹. Additionally, C=N and C=C stretching vibrations from the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region, and C-H stretching and bending vibrations from the methyl group and the pyrimidine ring would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring, being a heteroaromatic system, would be expected to exhibit π → π* and n → π* transitions. The presence of the carbohydrazide substituent would likely influence the position and intensity of these absorption bands. The UV-Vis spectrum would be characterized by one or more absorption maxima (λmax), and the corresponding molar absorptivity values would provide information about the probability of these electronic transitions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound, which is C₆H₈N₄O. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this formula. Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Characteristic fragmentation pathways would involve the loss of small neutral molecules such as CO, N₂, and parts of the hydrazide group, as well as cleavage of the pyrimidine ring.

Crystallographic Analysis of this compound and its Derivatives

While spectroscopic methods provide information about the connectivity and functional groups, crystallographic analysis gives the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To obtain a definitive solid-state structure of this compound, single crystal X-ray diffraction would be the method of choice. This technique would require the growth of a suitable single crystal of the compound. The resulting X-ray crystallographic data would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. It would also reveal the planarity of the pyrimidine ring and the conformation of the carbohydrazide substituent relative to the ring. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the hydrazide group, which play a crucial role in the supramolecular architecture of the compound in the solid state. Similar analyses of its derivatives would allow for a comparative study of how different substituents affect the molecular and crystal structure.

In-depth Structural and Conformational Analysis of this compound

Computational and Theoretical Investigations

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying the properties of molecules, including those of pharmaceutical interest.

Quantum chemical calculations, particularly using DFT with methods like B3LYP and a basis set such as 6-311G+(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. nih.gov For heterocyclic compounds containing hydrazide moieties, these calculations can elucidate key structural parameters like bond lengths, bond angles, and dihedral angles.

Theoretical conformational analysis using DFT can reveal how chemical modifications, such as methylation, influence the molecule's preferred shape. researchgate.net For instance, in related N-acylhydrazone (NAH) derivatives, methylation can significantly alter dihedral angles, causing a shift between antiperiplanar and synperiplanar conformations. researchgate.net This change in geometry can be critical for the molecule's ability to fit into a biological target's binding site. The electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), is also determined through these calculations, which are fundamental to understanding the molecule's reactivity and stability. nih.gov

Table 1: Representative Data from DFT Calculations on Related Heterocyclic Compounds

| Parameter | Description | Typical Finding | Source |

|---|---|---|---|

| Optimized Geometry | The lowest energy 3D structure of the molecule. | Reveals planarity or non-planarity of ring systems and substituent orientations. | researchgate.net |

| Bond Lengths/Angles | Distances between atomic nuclei and angles between adjacent bonds. | Provides standard geometric data for the molecule's most stable form. | nih.gov |

| Dihedral Angles | The angle between two intersecting planes, defining molecular conformation. | Can show shifts from anti to syn conformations upon substitution. | researchgate.net |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap suggests higher reactivity and potential for charge transfer. | nih.gov |

This table presents generalized findings from studies on analogous compounds to illustrate the type of data obtained from DFT calculations.

Following geometry optimization, vibrational frequency analysis is typically performed at the same level of theory. nih.gov This calculation predicts the molecule's infrared (IR) and Raman spectra. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum.

By correlating the calculated vibrational modes with experimental spectra (FT-IR, Raman), researchers can assign specific peaks to the stretching, bending, and torsional motions of different functional groups within the molecule. For a compound like 4-Methyl-5-pyrimidinecarbohydrazide, this would involve identifying the characteristic frequencies for C=O, N-H, C-N, and C-H vibrations of the pyrimidine (B1678525) ring and the hydrazide group. These correlations serve to validate both the computational model and the experimental structural characterization. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. acadpubl.eu It provides a description of the electronic structure in terms of localized bonds and lone pairs, which aligns well with classical Lewis structure concepts. wisc.edu

Table 2: Key Interactions Identified by NBO Analysis in Heterocyclic Hydrazide Analogs

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Implication | Source |

|---|---|---|---|---|

| n(N) | π*(C=C) | High | Delocalization of nitrogen lone pair into the pyrimidine ring, enhancing stability. | acadpubl.eu |

| n(O) | σ*(N-H) | Moderate | Hyperconjugative interaction contributing to conformational preference. | researchgate.net |

This table is illustrative, showing the types of interactions and stabilization energies that NBO analysis can reveal for similar molecular scaffolds.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor), forming a stable complex. mdpi.com This method is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of ligand activity.

Molecular docking simulations place the ligand, such as this compound, into the binding site of a target protein. The simulation then calculates a score, often expressed as binding energy or affinity (in kcal/mol), which estimates the strength of the interaction. mdpi.com Lower binding energy values typically indicate a more stable protein-ligand complex.

Studies on structurally related pyrimidine and hydrazide derivatives have shown their potential to act as inhibitors for various enzymes, such as cyclin-dependent kinases (CDKs) or carbonic anhydrase. mdpi.comnih.gov For example, docking studies with 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives against CDKs helped identify potential lead compounds by predicting their binding poses and interactions within the kinase active site. nih.gov Similarly, docking can predict whether a compound like this compound might fit into the active site of a specific enzyme, providing a hypothesis for its biological activity that can be tested experimentally. mdpi.com

Beyond predicting binding affinity, docking analysis provides a detailed view of the non-covalent interactions that stabilize the ligand in the protein's binding pocket. These are primarily hydrogen bonds and hydrophobic interactions. nih.gov

Hydrogen Bonds: The hydrazide moiety (-CONHNH2) in this compound is a potent hydrogen bond donor (from the N-H groups) and acceptor (at the carbonyl oxygen). Docking studies reveal which amino acid residues in the target's active site (e.g., aspartate, glutamate, serine) could form these critical hydrogen bonds, anchoring the ligand in place. nih.gov

Hydrophobic Interactions: The methyl group and the pyrimidine ring itself are hydrophobic. These parts of the molecule can form favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine in the binding pocket. nih.govnih.gov Optimized hydrophobic interactions are a major driving force for ligand binding and contribute significantly to the stability of the protein-ligand complex. nih.gov The methyl group can also participate in specific methyl-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan, further fine-tuning the binding geometry and affinity. nih.gov

Table 3: Common Interaction Motifs for Pyrimidine-Based Ligands in Protein Active Sites

| Interaction Type | Ligand Group | Protein Residue Examples | Significance | Source |

|---|---|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen (C=O) | Lysine, Arginine, Serine (as donor) | Anchors the ligand, provides specificity. | nih.gov |

| Hydrogen Bond | Amine/Amide (N-H) | Aspartate, Glutamate, Main-chain Carbonyl (as acceptor) | Directional interaction critical for orientation. | nih.gov |

| Hydrophobic | Pyrimidine Ring | Leucine, Valine, Isoleucine | Stabilizes the complex through the hydrophobic effect. | nih.gov |

| π-π Stacking | Pyrimidine Ring | Phenylalanine, Tyrosine, Tryptophan | Favorable stacking of aromatic rings. | mdpi.com |

| Methyl-π | Methyl Group (-CH3) | Phenylalanine, Tyrosine, Tryptophan | Fine-tunes binding geometry and affinity. | nih.gov |

This table summarizes common interactions observed in docking studies of related heterocyclic ligands.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's conformational dynamics and stability.

For this compound, an MD simulation would involve placing the molecule in a simulated physiological environment (typically a box of water molecules with appropriate ions) and observing its behavior over a timescale of nanoseconds to microseconds. The resulting trajectory provides valuable information about:

Conformational Flexibility: Identifying the most stable three-dimensional arrangements (conformations) of the molecule and the energy barriers between them. The pyrimidine ring itself is relatively rigid, but the carbohydrazide (B1668358) side chain can exhibit significant flexibility.

Hydrogen Bonding: Analyzing the intramolecular and intermolecular hydrogen bonds that influence the molecule's conformation and interactions with its environment. The hydrazide group, with its hydrogen bond donors and acceptors, would be a key area of interest.

Stability: Assessing the structural stability of the molecule by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions over the course of the simulation. A stable conformation will show minimal deviations from its average structure.

Illustrative Data from MD Simulation of a Pyrimidine Derivative:

| Parameter | Description | Illustrative Value | Interpretation for this compound |

| RMSD | Measures the average deviation of atomic positions from a reference structure. | 1.5 Å | A low and stable RMSD would suggest that the core pyrimidine structure of this compound remains stable in a simulated biological environment. |

| RMSF | Indicates the fluctuation of individual atoms around their average positions. | High for side chain atoms, low for ring atoms | Higher RMSF values would be expected for the atoms in the carbohydrazide side chain, indicating its flexibility, which could be crucial for binding to a biological target. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | 3.2 Å | A consistent Rg value during the simulation would indicate that the molecule does not undergo major unfolding or conformational changes. |

Pharmacophore Modeling and Virtual Screening for Derivative Discovery

Pharmacophore modeling is a crucial technique in rational drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target.

For this compound, a pharmacophore model could be developed based on its structure and known active analogues, or from the active site of a target protein. This model would serve as a 3D query for virtual screening of large chemical databases to identify new, structurally diverse molecules with a high probability of having the desired biological activity.

The process would typically involve:

Hypothesis Generation: Identifying the key chemical features of this compound, such as the hydrogen bond donors and acceptors in the carbohydrazide group and the aromatic nature of the pyrimidine ring.

Model Validation: The generated pharmacophore model would be validated by its ability to distinguish known active compounds from inactive ones.

Virtual Screening: The validated model would then be used to search databases of millions of compounds to find molecules that match the pharmacophoric features.

Hit Identification: The resulting "hits" would be further analyzed and prioritized for experimental testing, leading to the discovery of novel derivatives.

Illustrative Pharmacophore Features for a Pyrimidine-Based Scaffold:

| Feature | Description | Potential Role in this compound Derivatives |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The nitrogen atoms in the pyrimidine ring and the oxygen atom of the carbonyl group. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | The amine hydrogens of the hydrazide group. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The pyrimidine ring itself, which can engage in π-π stacking interactions. |

| Hydrophobic (HY) | A nonpolar group. | The methyl group on the pyrimidine ring. |

In Silico Prediction of Drug-Likeness and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) Profiles of Derivatives

Before synthesizing and testing new derivatives, it is essential to predict their potential to be successful drugs. In silico ADME/Tox prediction tools are used to evaluate the pharmacokinetic and toxicological properties of compounds. This helps to identify candidates with a higher probability of success in later stages of drug development and to flag potential liabilities early on.

For derivatives of this compound identified through virtual screening, a range of properties would be calculated using computational models. These predictions are often guided by established rules and models, such as Lipinski's Rule of Five, which helps to assess "drug-likeness".

Illustrative Predicted ADME/Tox Properties for a Hypothetical Derivative of this compound:

| Property | Description | Illustrative Predicted Value | Significance for Drug Development |

| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol | Adherence to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 | Within the range of Lipinski's Rule, indicating a balance between solubility and permeability. |

| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | < 5 | Conforms to Lipinski's Rule, important for membrane permeability. |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | < 10 | Follows Lipinski's Rule, influencing solubility and binding. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms; relates to membrane permeability. | < 140 Ų | Suggests good intestinal absorption. |

| Ames Mutagenicity | Predicts the potential of a compound to cause DNA mutations. | Negative | Indicates a lower risk of carcinogenicity. |

| hERG Inhibition | Predicts the potential to block the hERG potassium channel, which can lead to cardiotoxicity. | Non-inhibitor | Suggests a lower risk of cardiac side effects. |

By integrating these computational approaches, researchers can build a comprehensive profile of this compound and its potential derivatives, guiding the design of new molecules with improved efficacy and safety profiles.

Pharmacological and Biological Investigations of 4 Methyl 5 Pyrimidinecarbohydrazide Derivatives

Antimicrobial Activity Studies

The search for novel antimicrobial agents is a critical area of research, driven by the increasing prevalence of drug-resistant pathogens. Derivatives of 4-methyl-5-pyrimidinecarbohydrazide have emerged as promising candidates in this endeavor.

Antibacterial Efficacy against Bacterial Strains

Numerous studies have demonstrated the antibacterial potential of this compound derivatives against a range of bacterial strains. For instance, a series of novel pyrimidine (B1678525) derivatives containing an amide moiety were synthesized and evaluated for their antibacterial activity. The results indicated that many of these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov

In another study, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were synthesized and screened for their antibacterial activity against Extended-Spectrum-β-Lactamase (ESBL) producing Escherichia coli. mdpi.com The findings revealed that several of these derivatives displayed potent antibacterial effects, with some compounds showing higher activity than standard reference drugs. mdpi.com The structure-activity relationship (SAR) studies of these compounds have provided valuable insights for the design of more effective antibacterial agents. Specifically, the presence of certain substituents on the pyrimidine ring was found to be crucial for their antibacterial potency.

Research has also explored the antibacterial efficacy of pyrimidine derivatives against clinically isolated NDM-1-positive bacteria, further highlighting their potential in combating antibiotic resistance. mdpi.com The mechanism of action of these compounds is believed to involve the inhibition of essential bacterial enzymes, thereby disrupting critical cellular processes. Molecular docking studies have been employed to understand the binding interactions of these derivatives with their target proteins, providing a rational basis for their observed antibacterial activity. mdpi.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity (e.g., MIC in µg/mL) | Reference |

|---|---|---|---|

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides (4a, 4c) | ESBL-producing E. coli | Highest zone of inhibition (13 ± 2 and 15 ± 2 mm, respectively) at 50 mg concentration | mdpi.com |

| Pyrimidopyrimidine analogs (3a, 3b, 3d, 4a-d, 9c, 10b) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Excellent antimicrobial activities compared to ampicillin | nih.gov |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) | Gram-positive bacteria | MIC of 0.25~1 µg/mL | nih.gov |

Antifungal Efficacy against Fungal Species

In addition to their antibacterial properties, derivatives of this compound have also shown promising antifungal activity. Several studies have investigated their efficacy against a variety of fungal species, including those responsible for common plant and human infections.

A study on novel pyrimidine derivatives containing an amide moiety demonstrated significant antifungal activity against several phytopathogenic fungi, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. nih.gov Notably, some of the synthesized compounds exhibited higher antifungal activity than the commercial fungicide Pyrimethanil. nih.gov For example, compound 5o showed excellent activity against Phompsis sp. with an EC50 value of 10.5 μg/ml, which was superior to that of Pyrimethanil (32.1 μg/ml). nih.gov

Another research focused on the synthesis and antifungal activities of different series of new pyrimidine derivatives against fourteen phytopathogenic fungi. nih.gov The results indicated that most of the synthesized compounds possessed fungicidal activities, with some being more potent than the control fungicides. nih.gov The structure-activity relationship analysis revealed that the nature and position of substituents on the pyrimidine and phenyl rings played a crucial role in determining the antifungal potency.

Furthermore, pyrimidine derivatives have been evaluated for their in vitro antifungal action against Aspergillus niger and Candida albicans. ekb.eg The results of these studies have shown that certain derivatives exhibit moderate to good resistance against these fungal strains, suggesting their potential for development as antifungal drugs. nih.govekb.eg

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Species | Activity (e.g., Inhibition Rate, EC50) | Reference |

|---|---|---|---|

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | EC50 value of 10.5 μg/ml | nih.gov |

| Pyrimidopyrimidine analogs (3a, 3b, 3d, 4a-d, 9c, 10b) | Candida albicans, Aspergillus flavus | Excellent antimicrobial activities compared to clotrimazole | nih.gov |

| 7-(4- chlorophenyl)-2-(4-methoxybenzylidene)-3,5-dioxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (5) | Candida albicans | Moderate resistance | ekb.eg |

| 7-(4-chlorophenyl)-5-oxo-3-thioxo-1,2,3,5-tetrahydro mdpi.comnih.govmdpi.comtriazolo[4,3-a]pyrimidine-6-carbonitrile (11) | Candida albicans | Moderate resistance | ekb.eg |

Anticancer and Antitumor Evaluations

The development of novel anticancer agents is a major focus of medicinal chemistry, and pyrimidine derivatives have shown considerable promise in this area. Their structural similarity to the purine (B94841) and pyrimidine bases of DNA and RNA makes them ideal candidates for interfering with the cellular processes of cancer cells.

Inhibitory Effects on Cell Proliferation and Viability

Derivatives of this compound have been extensively evaluated for their ability to inhibit the proliferation and viability of various cancer cell lines. A study on novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives demonstrated significant in vitro inhibitory activities against several cancer cell lines, including SH-SY5Y, MDA-MB-231, A549, and HepG2. nih.gov Several of these compounds exhibited moderate to good cytotoxicity and selectivity toward the cancer cells. nih.gov

In another investigation, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against a panel of 60 human cancer cell lines. mdpi.com One of the derivatives, a 7-chloro derivative, showed very good antitumor properties against all tested subpanel tumor cell lines at the GI50 and TGI levels. mdpi.com

Furthermore, a series of novel pyrimidine and pyrimidopyrimidine analogs were assessed for their cytotoxic activities against colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines. nih.gov The results indicated that several compounds exhibited high cytotoxic activities, with IC50 values very close to that of the reference drug doxorubicin. nih.gov

Table 3: Antiproliferative Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (e.g., IC50, GI50) | Reference |

|---|---|---|---|

| 5-methylpyrazolo[1,5-a]pyrimidine derivative (10f) | A549 (Lung carcinoma) | IC50 of 20.20 ± 2.04 μM | nih.gov |

| 7-Chloro-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (3b) | 60 human cancer cell lines | Good antitumor properties at GI50 and TGI levels | mdpi.com |

| Pyrimidotriazine derivative (6b) | A549 (Lung carcinoma) | IC50 value of 3.6 μM | nih.gov |

| Indazol-pyrimidine derivative (4f) | MCF-7 (Breast cancer) | IC50 value of 1.629 µM | mdpi.com |

| Indazol-pyrimidine derivative (4i) | MCF-7 (Breast cancer) | IC50 value of 1.841 µM | mdpi.com |

Induction of Apoptosis Mechanisms

A key mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death. Several studies have shown that this compound derivatives can trigger apoptotic pathways in cancer cells.

For instance, a study on thiazolo[5,4-d]pyrimidines demonstrated that certain derivatives induced apoptosis in A549 lung cancer cells and HL-60 leukemia cells. nih.gov This was evidenced by an increase in the sub-G1 population in cell cycle analysis and confirmed by western blotting, which showed cleavage of PARP-1 and inhibition of procaspase-3. nih.gov

Another study investigated a pyrazolo[3,4-d]pyridazine derivative and found that it induced apoptosis in lung cancer cells by disrupting the balance of Bcl-2/Bax expression. nih.gov The treatment with this derivative led to a significant increase in the percentage of apoptotic cells and was associated with the overexpression of the effector caspase-3 and the pro-apoptotic Bax gene, while inhibiting the expression of the anti-apoptotic Bcl-2 gene. nih.gov

Furthermore, research on indazol-pyrimidine derivatives revealed that the most active compounds were capable of activating caspase-3/7, thereby inducing apoptosis in MCF-7 breast cancer cells. mdpi.com These findings highlight the potential of these derivatives to selectively target and eliminate cancer cells through the activation of intrinsic apoptotic pathways.

Targeting Protein Kinases (e.g., Mnk inhibitors)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in the development and progression of cancer. Consequently, they have become important targets for anticancer drug discovery. Derivatives of this compound have been identified as potent inhibitors of various protein kinases.

One notable target is the mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks), which are involved in tumorigenesis. A series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one derivatives were discovered as potent Mnk2 inhibitors. nih.gov These inhibitors were shown to reduce the expression of the anti-apoptotic protein Mcl-1 and promote apoptosis in acute myeloid leukemia cells. nih.gov

The pyrazolo[3,4-d]pyrimidine scaffold, which is structurally related to this compound, has been recognized as a privileged structure for the development of kinase inhibitors. nih.gov This is due to its ability to mimic the adenine (B156593) ring of ATP and interact with the hinge region of kinase active sites. nih.gov Several pyrazolo[3,4-d]pyrimidine-based kinase inhibitors are currently in clinical trials for various cancer indications. nih.gov

Additionally, novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives have been designed and evaluated as potential c-Met kinase inhibitors. nih.gov The c-Met proto-oncogene is often overexpressed in various cancers, and its inhibition is a promising therapeutic strategy. Several of the synthesized compounds in this study showed remarkable inhibitory activity against c-Met kinase. nih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of pyrimidine have been extensively studied for their potential to alleviate inflammation and pain. orientjchem.orgnih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators. nih.gov Research has shown that pyrimidine analogs can suppress the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively—both significant contributors to the inflammatory response. nih.govnih.govmdpi.com

Several studies have synthesized and evaluated novel pyrimidine derivatives for these properties. For instance, a series of pyrazolo[1,5-a]pyrimidin-7-ones were developed and tested in vivo using models like carrageenan-induced rat paw edema. nih.gov One compound in this series, 4,7-Dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one, emerged as a particularly potent agent. nih.gov Similarly, other research has identified pyrimidine derivatives that exhibit significant analgesic effects in models such as the formalin test and the tail-flick test. nih.govnih.gov The analgesic activity of some piperazine-substituted pyrazole (B372694) derivatives has been linked to the involvement of central mechanisms and the serotonergic pathway. nih.gov

In vitro assays are commonly used to screen for anti-inflammatory potential. The inhibition of COX-1 and COX-2 is a primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net Certain 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives have been shown to be selective inhibitors of COX-2, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.net

| Compound Derivative | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivatives (3a, 3b, 4b, 4d) | Anti-inflammatory | Suppressed COX enzyme activity, thereby inhibiting PGE2 production. | nih.gov |

| 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanamide (4f) | Anti-inflammatory | Showed selective COX-2 inhibition (82% at 10 µM) over COX-1 (25% at 100 µM). | researchgate.net |

| Pyrazolo[1,5-a]pyrimidin-7-one derivative (7c) | Anti-inflammatory | Demonstrated powerful pharmacological activity in both in vivo and in vitro tests. | nih.gov |

| Pyrazolediazenylpyrimidine derivatives (C18a, C20, C21b, C22) | Analgesic | Showed the most significant analgesic effects among the synthesized moieties. | nih.gov |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Anti-inflammatory & Analgesic | Reduced licking time in both phases of the formalin test and reduced edema in the carrageenan test. | nih.gov |

Antitubercular Activity Research

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of new therapeutic agents. nih.gov Pyrimidine derivatives have emerged as a promising class of compounds in the search for novel antitubercular drugs. niscpr.res.inorientjchem.orgnih.gov

Numerous synthesis and screening programs have been undertaken to evaluate the antitubercular potential of various pyrimidine-based molecules. nih.govresearchgate.net The activity of these compounds is typically assessed in vitro against the H37Rv strain of M. tuberculosis. nih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing these derivatives. For example, research on N-substituted-phenylamino-5-methyl-1H-1,2,3-triazole-4-carbohydrazides revealed that the presence of a furyl ring and an electronegative group were important for the antitubercular profile. nih.gov One N-acylhydrazone derivative from this series exhibited a potent minimum inhibitory concentration (MIC) of 2.5 µg/mL against the H37Rv strain. nih.gov

The pyrimidine core can be incorporated into various heterocyclic systems to enhance activity. Pyrimidine carboxamides and quinoline derivatives carrying pyrimidine pharmacophores have been synthesized and have shown significant inhibitory concentrations against M. tuberculosis. nih.govresearchgate.net Some of these compounds have demonstrated efficacy comparable to first-line antitubercular drugs. researchgate.net

| Compound Series | Test Strain | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine carboxamides (31c, 32f) | M. tuberculosis H37Rv | Compounds with dimethyl phenyl and 3-chlorophenyl substitutions showed notable percentage inhibition. | nih.gov |

| N-acylhydrazone (NAH) 8n | M. tuberculosis H37Rv | Exhibited a potent Minimum Inhibitory Concentration (MIC) of 2.5 µg/mL. | nih.gov |

| Quinoline derivatives (13e, 13i, 13k, etc.) | M. tuberculosis H37Rv | Displayed significant MICs when compared with isoniazid and rifampicin. | researchgate.net |

| Ceritinib derivative (89) | M. tuberculosis H37Ra | Showed good efficacy under in vivo conditions and was non-cytotoxic. | ucl.ac.uk |

Other Reported Biological Activities (e.g., Antiviral, Antidiabetic, Anticonvulsant)

Beyond their anti-inflammatory and antitubercular properties, derivatives of this compound have been investigated for a spectrum of other biological activities, highlighting the versatility of the pyrimidine scaffold. niscpr.res.inorientjchem.org

Antiviral Activity: The pyrimidine nucleus is a key component of several antiviral drugs, and research continues to explore new derivatives for this purpose. orientjchem.org Studies have reported the synthesis of pyrimidine derivatives with activity against a panel of viruses. mdpi.comnih.gov For example, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have demonstrated remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Other research has focused on acylhydrazone derivatives, which have shown inhibitory activity against Tobacco Mosaic Virus (TMV) by potentially hindering the self-assembly of the virus. nih.gov

Antidiabetic Activity: Diabetes mellitus is a chronic metabolic disorder, and there is a continuous search for new therapeutic agents. nih.govnih.gov Pyrimidine derivatives have been identified as promising candidates, targeting key pathways in diabetes pathogenesis. nih.gov They have been investigated as inhibitors of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. researchgate.net Some 5-methoxypyrimidine derivatives have been designed as dual-target agents, acting as both G protein-coupled receptor 119 (GPR119) agonists and dipeptidyl peptidase-4 (DPP-4) inhibitors, which work through complementary mechanisms to lower blood glucose. nih.gov

Anticonvulsant Activity: Epilepsy is a neurological disorder for which new treatments are needed. frontiersin.org Hydrazone moieties, which can be derived from carbohydrazides, are known to exhibit anticonvulsant activity. nih.gov Various pyrimidine derivatives have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. frontiersin.orgnih.govijper.org Certain triazolopyrimidine derivatives have shown potent activity in these models, with one compound demonstrating a higher protective index than available antiepileptic drugs like valproate and carbamazepine. frontiersin.org

| Activity | Compound Example/Series | Key Findings | Reference |

|---|---|---|---|

| Antiviral | Pyrimido[4,5-d]pyrimidines (7a, 7b, 7f) | Exhibited notable efficacy against human coronavirus 229E. | mdpi.com |

| Antidiabetic | 5-methoxypyrimidine derivative (Compound 27) | Showed potent GPR119 agonistic activity (EC50 = 1.3 μM) and strong DPP-4 inhibition (97.5% at 10 μM). | nih.gov |

| Anticonvulsant | Triazolopyrimidine (Compound 6d) | Demonstrated a median effective dose (ED50) of 15.8 mg/kg in the MES test and 14.1 mg/kg in the PTZ test. | frontiersin.org |

| Anticonvulsant | 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | Showed a higher ED50 value than valproic acid and ethosuximide in the MES and 6 Hz tests. | nih.gov |

Structure Activity Relationship Sar Studies of 4 Methyl 5 Pyrimidinecarbohydrazide Derivatives

Impact of Substituents on Pyrimidine (B1678525) Ring Activity

The pyrimidine ring is a primary site for structural variation, and the nature and position of substituents can profoundly influence the biological activity of 4-Methyl-5-pyrimidinecarbohydrazide derivatives. nih.gov The inherent electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, can be modulated by the introduction of different functional groups.

Research on various pyrimidine-based compounds has consistently shown that the substitution pattern on the pyrimidine ring is a critical determinant of their pharmacological profile. For instance, the introduction of small, lipophilic groups at different positions can enhance membrane permeability, leading to improved bioavailability. Conversely, the incorporation of polar groups can increase water solubility, which may be advantageous for specific therapeutic applications.

While direct SAR studies on a wide range of substituted this compound derivatives are not extensively documented in publicly available literature, general principles from related pyrimidine series can be extrapolated. For example, in other pyrimidine series, the presence of a methyl group at the C4 position, as in the parent compound, has been associated with specific interactions within biological targets. Altering this methyl group to larger alkyl or aryl moieties would likely have a significant steric and electronic impact, potentially altering the binding affinity and selectivity of the molecule.

Furthermore, the nitrogen atoms within the pyrimidine ring are key hydrogen bond acceptors, and their accessibility can be modulated by nearby substituents. Electron-donating or electron-withdrawing groups on the ring can alter the pKa of these nitrogens, thereby influencing their ability to participate in crucial hydrogen bonding interactions with biological macromolecules.

Role of the Carbohydrazide (B1668358) Side Chain Modifications

The carbohydrazide side chain at the C5 position of the pyrimidine ring is a highly versatile functional group that offers a prime location for chemical derivatization. Modifications at this site have been a key strategy in the development of novel bioactive molecules. One of the most common and effective modifications is the condensation of the carbohydrazide with various aldehydes and ketones to form Schiff bases (imines).

Studies on Schiff bases derived from other heterocyclic carbohydrazides have demonstrated that the electronic properties of the substituents on the aromatic ring are crucial. Electron-withdrawing groups, such as nitro or halo groups, can enhance the antimicrobial activity of the resulting Schiff base. ekb.eg Conversely, electron-donating groups, like methoxy (B1213986) or hydroxyl, can also modulate activity, sometimes leading to a different spectrum of biological effects. researchgate.net The position of these substituents (ortho, meta, or para) on the phenyl ring also plays a significant role in defining the potency and selectivity of the compounds. researchgate.net

Beyond Schiff bases, the carbohydrazide moiety can be cyclized to form various five- and six-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. Each of these new heterocyclic systems introduces unique structural and electronic features, leading to a diverse array of biological activities.

Table 1: Illustrative Antimicrobial Activity of Schiff Bases Derived from a Heterocyclic Carbohydrazide

| Compound | Substituent on Phenyl Ring | Antibacterial Activity (MIC µg/mL) vs. S. aureus | Antifungal Activity (MIC µg/mL) vs. C. albicans |

| 1 | 4-Nitro | 12.5 | 25 |

| 2 | 4-Chloro | 25 | 50 |

| 3 | 4-Methoxy | 50 | 100 |

| 4 | Unsubstituted | 100 | >100 |

Influence of Fused Ring Systems on Biological Efficacy

Fusing an additional ring to the pyrimidine core of this compound can dramatically alter the molecule's shape, rigidity, and electronic properties, often leading to enhanced biological activity and target selectivity. The formation of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrimido[4,5-d]pyrimidines, has been a successful strategy in the design of potent pharmacological agents.

The synthesis of these fused systems often utilizes the carbohydrazide moiety or a derivative thereof as a key intermediate. For example, condensation of this compound with appropriate reagents can lead to the formation of a pyrazole (B372694) ring fused to the pyrimidine core, resulting in a pyrazolo[3,4-d]pyrimidine scaffold. This particular scaffold is a well-known purine (B94841) isostere and has been extensively investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

The biological efficacy of these fused ring systems is highly dependent on the substitution pattern on both the pyrimidine and the newly fused ring. For instance, in a series of pyrazolo-pyrimido[4,5-d]pyrimidine derivatives, compounds with specific substitutions on the phenyl rings attached to the pyrazole and pyrimidine moieties exhibited potent antibacterial and biofilm inhibition activities. The increased planarity and extended π-system of the fused ring structure can facilitate stronger π-π stacking interactions with biological targets, such as DNA or enzyme active sites.

Table 2: Antibacterial Activity of Fused Pyrimido[4,5-d]pyrimidine Derivatives

| Compound | Substituent R1 | Substituent R2 | MIC (µg/mL) vs. M. luteus |

| 5c | 4-Cl-Ph | H | 7.8 |

| 5i | 4-F-Ph | H | 3.9 |

| 5l | 4-Br-Ph | CH3 | 3.9 |

| 5m | 4-NO2-Ph | CH3 | 7.8 |

Source: Adapted from research on pyrazolo-pyrimido[4,5-d]pyrimidine derivatives.

Identification of Key Pharmacophoric Features for Desired Bioactivity

Based on the structure-activity relationships observed in derivatives of this compound and related compounds, several key pharmacophoric features can be identified for desired biological activities, particularly antimicrobial and anticancer effects. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

For antimicrobial activity, a general pharmacophore model for derivatives of this compound would likely include:

A hydrogen bond acceptor: The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds with the target enzyme or receptor.

A hydrophobic/aromatic region: The 4-methyl group provides a small hydrophobic pocket, and this can be expanded upon with further substitution. The introduction of an aromatic ring, for instance, through a Schiff base modification of the carbohydrazide side chain, often enhances activity.

An additional hydrogen bond donor/acceptor group: The carbohydrazide moiety itself provides both hydrogen bond donor (NH) and acceptor (C=O) sites. Modifications of this group, such as the formation of Schiff bases or other heterocycles, can introduce new hydrogen bonding opportunities.

For anticancer activity, particularly for derivatives that form fused ring systems like pyrazolo[3,4-d]pyrimidines, the pharmacophore would be more rigid and planar. Key features would include:

An extended aromatic system: The fused bicyclic core provides a large, flat surface for π-π stacking interactions, which are common in the binding of kinase inhibitors and DNA intercalators.

Specific hydrogen bonding patterns: The arrangement of nitrogen atoms in the fused ring system dictates a precise pattern of hydrogen bond donors and acceptors that can confer selectivity for specific enzyme targets.

Substituents for modulating solubility and target interaction: The introduction of various functional groups on the periphery of the fused ring system allows for the fine-tuning of physicochemical properties and the exploration of specific interactions within the target's binding pocket.

Advanced Applications and Future Research Directions

Development as Lead Compounds for Drug Discovery

The concept of a "lead compound" is central to drug discovery, referring to a chemical structure that shows promising activity towards a specific biological target and serves as the starting point for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net The 4-methyl-5-pyrimidinecarbohydrazide framework is an exemplary lead scaffold due to the well-documented and broad-spectrum pharmacological activities of pyrimidine (B1678525) derivatives, which include anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govorientjchem.orgnih.gov

The hydrazone moiety, which can be readily formed from the carbohydrazide (B1668358), is particularly significant in medicinal chemistry for its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like kinases. novapublishers.com Researchers have extensively modified the pyrimidine core and the hydrazide group to generate large, diverse libraries of compounds for screening. numberanalytics.com For instance, derivatives of 2,4-diaminopyrimidine (B92962) have been developed as potent anti-thyroid cancer agents by creating hydrazone derivatives that inhibit Focal Adhesion Kinase (FAK). novapublishers.com Similarly, other pyrimidine derivatives have been investigated as inhibitors for targets like dihydrofolate reductase (DHFR) in opportunistic pathogens, cyclin-dependent kinase 9 (CDK9) for cancer therapy, and sodium-hydrogen exchanger-1 (NHE-1). google.comnih.govgsconlinepress.com The inherent versatility of the pyrimidine ring system continues to fuel its exploration by medicinal chemists for developing novel therapeutic agents. researchgate.netacs.org

Table 1: Examples of Pyrimidine Derivative Classes and Their Therapeutic Targets

| Derivative Class | Therapeutic Target/Application | Key Research Findings | Citations |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidines | Dihydrofolate Reductase (DHFR) Inhibitors | Potent and selective inhibition of DHFR from Toxoplasma gondii and Mycobacterium avium. | nih.gov |

| Pyrimidine-Indole Hybrids | Cyclin-Dependent Kinase 9 (CDK9) Inhibitors | Derivatives induced apoptosis in cancer cells by inhibiting CDK9 and subsequent phosphorylation. | google.com |

| Pyrimidine-Thiazole Hybrids | COX-2/EGFR Inhibitors | Compounds showed potent, selective COX-2 inhibition and significant anti-inflammatory effects with a good cardiovascular safety profile. | |

| 2,4-Diarylaminopyrimidine Hydrazones | Focal Adhesion Kinase (FAK) Inhibitors | Exhibited excellent cytotoxic activity against FAK-overexpressing thyroid cancer cells. | novapublishers.com |

| Thieno[2,3-d]pyrimidines | Mitogen-Activated Protein Kinase-Interacting Kinases (Mnk) | Derivatives showed potent inhibition of Mnk kinases, which are involved in cancer pathogenesis. |

Exploration in Agrochemical and Materials Science

Beyond pharmaceuticals, the pyrimidine scaffold is finding increasing application in agrochemical and materials science. numberanalytics.com The development of new pesticides is critical for crop protection and to combat the growing issue of resistance to existing agents. nih.govnih.gov Pyrimidine derivatives have demonstrated notable potential as both fungicides and insecticides. nih.govresearchgate.net

Research has shown that pyrimidine acyl-hydrazone derivatives possess mosquitocidal activity against Aedes aegypti, the vector for dengue and yellow fever. researchgate.net Other studies have focused on designing pyrimidine-based compounds with insecticidal activity against agricultural pests like Mythimna separata and fungicidal properties against pathogens such as Pseudoperonospora cubensis. nih.govacs.orgresearchgate.net The mechanism of action for some of these compounds involves the inhibition of crucial enzymes like acetylcholinesterase (AChE). acs.org

In materials science, the unique photophysical properties of pyrimidines are being harnessed. orientjchem.org Their extended π-conjugated systems can give rise to luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs). Specific pyrimidine derivatives have been investigated as fluorescent sensors for detecting metal ions. orientjchem.org Furthermore, the field of environmental remediation is exploring pyrimidine-based materials for the adsorption of heavy metal pollutants from water. google.com

Cheminformatics and Big Data Approaches for Derivative Design

Modern drug and materials discovery heavily relies on computational methods to accelerate the design-synthesis-test cycle. Cheminformatics and big data analytics are indispensable tools for managing and analyzing the vast chemical space of possible this compound derivatives.

These approaches allow for the in silico prediction of properties before a molecule is ever synthesized, saving significant time and resources. Techniques such as virtual screening use high-throughput docking to evaluate how thousands or even millions of virtual compounds might bind to a specific biological target. novapublishers.com Quantitative Structure-Activity Relationship (QSAR) models are built to correlate specific structural features with biological activity, guiding the design of more potent molecules. researchgate.net

A particularly powerful approach is the creation of DNA-Encoded Libraries (DELs), where vast collections of pyrimidine-based compounds, each tagged with a unique DNA barcode, can be synthesized and screened simultaneously against a target protein. numberanalytics.com This technology allows for the rapid interrogation of millions of compounds to find promising binders. numberanalytics.com The integration of these computational tools with artificial intelligence and machine learning is further enhancing the ability to navigate the complexities of molecular design and lead optimization. novapublishers.com

Table 2: Cheminformatics Techniques in Pyrimidine Derivative Design

| Technique | Description | Application for Derivative Design | Citations |

|---|---|---|---|

| Virtual Screening | Computationally docking large libraries of compounds into the 3D structure of a biological target to predict binding affinity. | Identifies promising derivatives of the lead scaffold for synthesis and testing, prioritizing candidates with the highest predicted activity. | novapublishers.com |

| QSAR Modeling | (Quantitative Structure-Activity Relationship) Statistical models that correlate variations in chemical structure with changes in biological activity. | Guides the rational design of new derivatives by predicting the activity of unsynthesized compounds based on their structural features. | researchgate.net |

| DNA-Encoded Libraries (DEL) | Synthesizing massive libraries of compounds where each molecule is attached to a unique DNA barcode for identification. | Enables the screening of millions of pyrimidine derivatives at once to rapidly identify novel hits against a protein target. | numberanalytics.com |

| ADMET Prediction | (Absorption, Distribution, Metabolism, Excretion, Toxicity) In silico models to predict the pharmacokinetic and safety properties of a molecule. | Helps to eliminate compounds with poor drug-like properties early in the design process, reducing late-stage failures. |

Emerging Methodologies in Synthesis and Biological Evaluation

Innovation in synthetic chemistry and biological screening is crucial for unlocking the full potential of the this compound scaffold. There is a high demand for efficient, reliable, and environmentally friendly methods for constructing pyrimidine molecules. researchgate.net Modern synthetic protocols, including transition-metal-catalyzed cross-coupling reactions and the application of green chemistry principles, are enabling the creation of complex and diverse pyrimidine derivatives with high yields and fewer side products. nih.gov The reaction of the carbohydrazide with various aldehydes, ketones, or other electrophiles remains a robust and high-yield method for generating large numbers of derivatives for screening. researchgate.netnovapublishers.com

In parallel, biological evaluation methods have become more sophisticated. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific target. novapublishers.com For anticancer research, common assays include evaluating the anti-proliferative activity against various cancer cell lines (e.g., MCF-7, A549) and specific enzyme inhibition assays for targets like kinases (e.g., PI3K, FAK). google.com Molecular docking studies are routinely used alongside experimental work to understand the binding interactions between a compound and its target protein at the atomic level, providing insights that guide further design.

Challenges and Opportunities in Pyrimidine-Based Drug Development

Despite the immense promise of pyrimidine-based compounds, their development is not without challenges. A primary hurdle in anticancer and antimicrobial therapy is the emergence of drug resistance, which necessitates the discovery of molecules with novel mechanisms of action. Other challenges include optimizing the pharmacokinetic properties of lead compounds to ensure they have good bioavailability and are not rapidly metabolized, as well as minimizing off-target effects to reduce toxicity. The complexity of designing hybrid drugs that can effectively engage multiple targets simultaneously also presents a significant challenge.

However, the opportunities are vast. The synthetic versatility of the pyrimidine ring allows chemists to systematically modify structures to overcome these challenges. nih.gov The broad range of biological activities associated with pyrimidine derivatives means they are applicable to a wide array of diseases, from cancers and infections to inflammatory disorders. orientjchem.orgresearchgate.net The potential to create multi-target inhibitors or hybrid drugs from a pyrimidine scaffold offers a plausible strategy to improve efficacy and reduce the likelihood of resistance. As synthetic methodologies become more advanced and our understanding of disease biology deepens, the this compound core will undoubtedly remain a valuable and enduring scaffold in the quest for novel and effective molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methyl-5-pyrimidinecarbohydrazide?

- Methodological Answer : The compound is typically synthesized via multi-step protocols. A common approach involves starting with a pyrimidine ester derivative (e.g., methyl 4-methyl-5-pyrimidinecarboxylate), which undergoes nucleophilic substitution with hydrazine hydrate under reflux conditions. Purification is achieved through recrystallization or column chromatography. For instance, hydrazide formation from esters is well-documented in analogous systems, such as the synthesis of 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide . Optimizing reaction time and temperature (e.g., 80–100°C for 6–12 hours) improves yield.

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : - and -NMR identify proton environments and carbon frameworks, respectively. For example, pyrimidine ring protons typically resonate at δ 8.5–9.0 ppm in DMSO-d6 .

- IR : The carbonyl (C=O) stretch of the carbohydrazide group appears near 1650–1680 cm, while N–H stretches are observed at 3200–3350 cm .

- Mass Spectrometry : Molecular ion peaks ([M+H]) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in modifying the pyrimidine ring of this compound?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Directing groups (e.g., methyl or amino substituents) can guide reactions to specific positions. For example, the methyl group at the 4-position may deactivate the adjacent carbon, favoring substitutions at the 5- or 6-positions. Comparative studies with chloro or methoxy analogs (e.g., 4-chloro derivatives) reveal how substituents alter reactivity . Computational tools like DFT further predict reactive sites by analyzing charge distribution .

Q. How can computational methods predict the reactivity and bioactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic regions. Molecular docking studies evaluate interactions with biological targets (e.g., enzymes or receptors). Databases like PISTACHIO and REAXYS provide synthetic feasibility scores for derivative design . For instance, hydrazide moieties exhibit strong hydrogen-bonding potential, which can be optimized for enzyme inhibition .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions or compound purity. To mitigate this:

- Standardize Assays : Use validated protocols (e.g., IC measurements with positive controls).

- Validate Purity : Employ HPLC (>95% purity) and elemental analysis.

- Replicate Synthesis : Reproduce reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) as described in multi-step syntheses of related hydrazides .

Q. How can derivatives of this compound be designed for enhanced bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies guide rational design:

- Substituent Introduction : Add electron-withdrawing groups (e.g., -NO, -Cl) to the pyrimidine ring to modulate electronic effects.

- Hybridization : Combine with bioactive scaffolds (e.g., phenylpiperazine) to target specific receptors. For example, Mannich base derivatives of analogous compounds show enhanced cytotoxicity and enzyme inhibition .

- Prodrug Strategies : Convert the hydrazide to ester prodrugs for improved bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.